2-amino-N-(2-hydroxyethyl)propanamide
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Overview
Description
2-amino-N-(2-hydroxyethyl)propanamide is an organic compound with the molecular formula C5H12N2O2 It is characterized by the presence of an amino group, a hydroxyethyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-hydroxyethyl)propanamide typically involves the reaction of 2-amino-1-propanol with ethyl chloroformate, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction and control the pH .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2-hydroxyethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amino and hydroxyethyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .
Scientific Research Applications
2-amino-N-(2-hydroxyethyl)propanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-N-(2-hydroxyethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(2-hydroxyethyl)-3-(methylsulfanyl)propanamide: This compound has a similar structure but includes a methylsulfanyl group, which can alter its chemical properties and reactivity.
2-amino-N-ethyl-N-(2-hydroxyethyl)propanamide: This derivative includes an ethyl group, which can affect its solubility and biological activity.
Uniqueness
2-amino-N-(2-hydroxyethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H12N2O2 |
---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-amino-N-(2-hydroxyethyl)propanamide |
InChI |
InChI=1S/C5H12N2O2/c1-4(6)5(9)7-2-3-8/h4,8H,2-3,6H2,1H3,(H,7,9) |
InChI Key |
ZNWKPJXSJRJYFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCO)N |
Origin of Product |
United States |
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